molecular formula C17H21N3O3S B2589376 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 681267-16-3

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No.: B2589376
CAS No.: 681267-16-3
M. Wt: 347.43
InChI Key: RNEFSUNATUGBOF-UHFFFAOYSA-N
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Description

“N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyrazoles typically have a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antidepressant Potential

Compounds with a pyrazole structure, such as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, have been identified as potential antidepressants with reduced side effects compared to traditional medications. These findings suggest that similar pyrazole derivatives might offer new avenues for treating depression with possibly fewer side effects (Bailey et al., 1985).

Antimicrobial and Anti-Inflammatory Agents

Novel pyrazole and isoxazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Some of these compounds have shown promising results, indicating that pyrazole-based molecules could be valuable in developing new treatments for infections and inflammation (Kendre et al., 2015).

Optoelectronic Device Applications

Donor−acceptor copolymers incorporating pyrazine and similar heterocycles have been synthesized and their application in optoelectronic devices has been explored. These materials have been found to possess properties suitable for use in photovoltaic devices, highlighting the potential of pyrazole derivatives in the field of renewable energy and electronics (Liu et al., 2008).

Anticancer Activity

Some pyrazole derivatives have been synthesized and evaluated for their anticancer activity. These studies have identified compounds with significant activity against various cancer cell lines, suggesting that pyrazole-based compounds could contribute to the development of new anticancer therapies (Hafez et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Pyrazole compounds are known to have a wide range of biological activities, including antiviral, antimicrobial, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as the development of synthesis methods and the investigation of its physical and chemical properties .

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-10(2)17(21)18-16-14-8-24(22,23)9-15(14)19-20(16)13-6-5-11(3)12(4)7-13/h5-7,10H,8-9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEFSUNATUGBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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